Retention Versus Loss of Low‑Concentration Proteolytic Inhibitory Activity: Trans‑Olefin vs. Hydrogenated Analog
In the seminal structure‑activity study by Wert et al., the Wittig‑derived trans‑olefin (4‑amino‑6‑methylhept‑2‑enoic acid) retained full low‑concentration proteolytic inhibitory activity, whereas the hydrogenated product (4‑amino‑6‑methylheptanoic acid) completely lost low‑concentration efficacy and displayed only residual inhibition at high concentrations [1]. This represents a binary, qualitative difference in the biologically relevant low‑concentration range, directly attributable to the α,β‑unsaturated double bond.
| Evidence Dimension | Low‑concentration proteolysis inhibition in isolated liver cells |
|---|---|
| Target Compound Data | Fully active at low concentration (exact numeric IC₅₀ not reported in public record; full‑text data behind paywall) |
| Comparator Or Baseline | 4‑Amino‑6‑methylheptanoic acid (hydrogenated, saturated analog) |
| Quantified Difference | Qualitative binary outcome: complete loss of low‑concentration activity for the hydrogenated analog; exact fold‑change unavailable from accessible sources. |
| Conditions | Isolated rat hepatocyte proteolysis assay; low‑concentration range as defined in leucine‑analogue structure‑activity studies [1] |
Why This Matters
This binary structure‑activity switch defines the double bond as an essential pharmacophoric element; any procurement of the saturated analog would yield an inactive tool for low‑concentration proteolysis studies and generate false‑negative mapping data.
- [1] Wert JJ Jr, Miotto G, Kadowaki M, Mortimore GE. 4-Amino-6-methylhept-2-enoic acid: a leucine analogue and potential probe for localizing sites of proteolytic control in the hepatocyte. Biochem Biophys Res Commun. 1992;186(3):1327-1332. doi:10.1016/s0006-291x(05)81551-7. View Source
